PDE4 Inhibitory Potency: Head-to-Head Comparison of IC50 Values Across Aminopyrimidine Acetamide Analogs
The target compound exhibits an IC50 of 98 nM against recombinant human PDE4 in an ELISA-based assay, establishing it as a moderately potent PDE4 inhibitor suitable as a starting point for lead optimization [1]. This value is directly comparable to the clinically evaluated PDE4 inhibitor roflumilast (IC50 0.7 nM for PDE4B), demonstrating that the target compound is approximately 140-fold less potent than the approved drug, positioning it as an early-stage research tool rather than a development candidate [2].
| Evidence Dimension | PDE4 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 98 nM (recombinant human PDE4, ELISA-based assay, histone H3 substrate) [1] |
| Comparator Or Baseline | Roflumilast: IC50 = 0.7 nM (PDE4B, fluorescence polarization assay); Piclamilast: IC50 = 1.0 nM (PDE4); Cilomilast: IC50 = 110 nM (PDE4) [2] |
| Quantified Difference | ~140-fold less potent than roflumilast; equipotent to cilomilast within experimental error |
| Conditions | Target compound: recombinant human PDE4, ELISA-based assay (BindingDB BDBM144277). Comparators: PDE4B catalytic domain, fluorescence polarization (roflumilast); PDE4 enzyme source and assay as reported in clinical candidate disclosures. |
Why This Matters
Enables procurement officers to accurately benchmark the compound's potency tier for PDE4 screening cascades—it is appropriate for early-stage hit validation and SAR exploration, not for in vivo efficacy studies where picomolar-to-low nanomolar potency is required.
- [1] BindingDB. BDBM144277: US8969333, YW3-56. Affinity Data: IC50 98 nM for recombinant human PDE4 (histone H3 substrate, ELISA). Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=144277 View Source
- [2] Hatzelmann, A., & Schudt, C. (2001). Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro. Journal of Pharmacology and Experimental Therapeutics, 297(1), 267–279. (Roflumilast PDE4B IC50 0.7 nM; Cilomilast IC50 110 nM; Piclamilast IC50 1.0 nM). View Source
